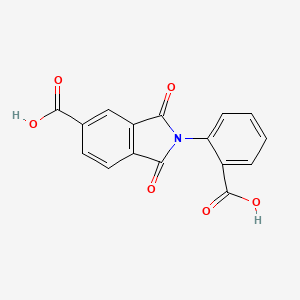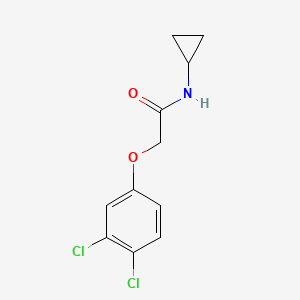
N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide is a chemical compound with the molecular formula C11H11Cl2NO2. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclopropyl group and a dichlorophenoxy moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide typically involves the reaction of 3,4-dichlorophenoxyacetic acid with cyclopropylamine. The process begins with the conversion of 3,4-dichlorophenoxyacetic acid to its corresponding acyl chloride using reagents such as thionyl chloride or phosphorus pentachloride. The acyl chloride is then reacted with cyclopropylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes, such as c-Met kinase, which plays a role in cancer cell proliferation and migration . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide can be compared with other similar compounds, such as:
N-cyclopropyl-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with different chlorine substitution pattern.
N-cyclopropyl-2-(2,5-dichlorophenoxy)acetamide: Another isomer with different chlorine positions.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide: Contains a thiadiazole ring instead of the acetamide group
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C11H11Cl2NO2 |
|---|---|
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-4-3-8(5-10(9)13)16-6-11(15)14-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |
Clé InChI |
XSCIQDBVKQCJDX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)COC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14912002.png)
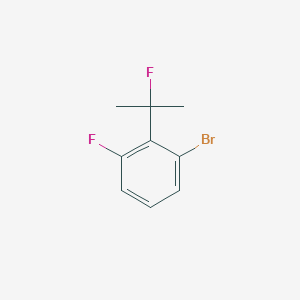



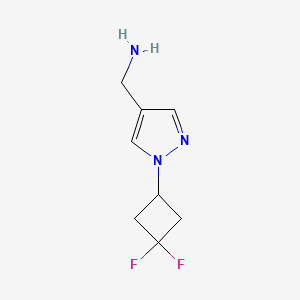
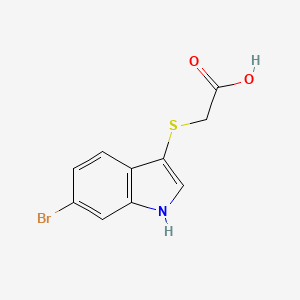

![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
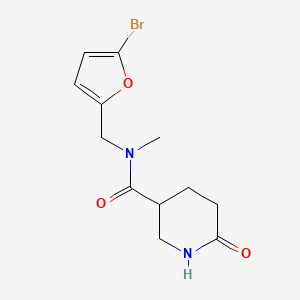
![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)

